molecular formula C15H15N3OS B2428449 1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 899990-41-1

1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2428449
CAS RN: 899990-41-1
M. Wt: 285.37
InChI Key: HZEQNYFPRXDYTD-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea, also known as MI-TM, is a small molecule compound that has been extensively studied for its potential therapeutic applications. MI-TM has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties.

Scientific Research Applications

Chemical Synthesis and Molecular Design

Urea derivatives, including those similar to 1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea, are frequently used in the synthesis of complex molecules due to their reactivity and ability to form stable structures. For instance, flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been synthesized and evaluated for their antiacetylcholinesterase activity, demonstrating the utility of urea derivatives in optimizing pharmacophoric moieties for enhanced biological activities (Vidaluc et al., 1995). Additionally, urea derivatives have been employed in the creation of low molecular weight hydrogelators, with their properties tunable by varying anionic components, showcasing their application in material science and rheology (Lloyd & Steed, 2011).

Biological Activity and Pharmacology

The design of urea derivatives is critical in medicinal chemistry for their potential biological activities. Research into neuropeptide Y5 receptor antagonists involved the synthesis and evaluation of trisubstituted phenyl urea derivatives, indicating the role of urea compounds in modulating receptor interactions (Fotsch et al., 2001). Moreover, urea derivatives have been identified as cytokinin-like compounds, influencing cell division and differentiation in plant biology, which underscores their utility in agricultural and botanical research (Ricci & Bertoletti, 2009).

Material Science and Sensing Applications

In material science, urea derivatives have been applied in the development of fluorescent sensors for metal ions, demonstrating their versatility in sensing applications. A novel fluorescent sensor based on urea structure exhibited selective and sensitive detection capabilities for Al3+, highlighting the potential of urea derivatives in environmental monitoring and biological imaging (Wang et al., 2017).

properties

IUPAC Name

1-(1-methylindol-3-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-18-10-13(12-6-2-3-7-14(12)18)17-15(19)16-9-11-5-4-8-20-11/h2-8,10H,9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEQNYFPRXDYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea

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